

# A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers

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## Compound of Interest

Compound Name: 4-Formylphenylboronic acid

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This guide provides a detailed comparative analysis of the spectroscopic properties of **4-formylphenylboronic acid** and its ortho- and meta-isomers. Understanding the distinct spectroscopic signatures of these compounds is crucial for their synthesis, identification, and application in various fields, including medicinal chemistry and materials science. This document summarizes key experimental data and provides detailed protocols for the discussed analytical techniques.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 2-formylphenylboronic acid, 3-formylphenylboronic acid, and **4-formylphenylboronic acid**. This data has been compiled from various sources to provide a comparative overview.

Table 1:  $^1\text{H}$  NMR Spectral Data (DMSO- $d_6$ )

Compound	Aldehydic Proton (CHO) $\delta$ (ppm)	Aromatic Protons (Ar-H) $\delta$ (ppm)	Boronic Acid Protons (B(OH) <sub>2</sub> ) $\delta$ (ppm)
2- Formylphenylboronic acid	~9.9	~7.5 - 8.0 (m)	~8.3 (br s)
3- Formylphenylboronic acid	~10.0	~7.6 - 8.3 (m)	~8.4 (br s)
4- Formylphenylboronic acid	~9.9	~7.8 (d), ~7.9 (d)	~8.3 (br s)

Table 2: <sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>)

Compound	Carbonyl Carbon (C=O) $\delta$ (ppm)	Aromatic Carbons (Ar-C) $\delta$ (ppm)	Carbon-Boron (C- B) $\delta$ (ppm)
2- Formylphenylboronic acid	~193	~127 - 136	~135 (broad)
3- Formylphenylboronic acid	~193	~128 - 137	~134 (broad)
4- Formylphenylboronic acid	~192	~129, ~135	~138 (broad)

Table 3: Infrared (IR) Spectroscopy Data (cm<sup>-1</sup>)

Functional Group	2-Formylphenylboronic acid	3-Formylphenylboronic acid	4-Formylphenylboronic acid
O-H Stretch (Boronic Acid)	~3300-3500 (broad)	~3300-3500 (broad)	~3300-3500 (broad)
C-H Stretch (Aromatic)	~3060	~3070	~3050
C=O Stretch (Aldehyde)	~1680	~1690	~1695
C=C Stretch (Aromatic)	~1600, ~1480	~1600, ~1470	~1600, ~1490
B-O Stretch	~1350	~1360	~1370

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Patterns (m/z)
2-Formylphenylboronic acid	150 [M] <sup>+</sup>	132 [M-H <sub>2</sub> O] <sup>+</sup> , 122 [M-CO] <sup>+</sup> , 105, 77
3-Formylphenylboronic acid	150 [M] <sup>+</sup>	132 [M-H <sub>2</sub> O] <sup>+</sup> , 122 [M-CO] <sup>+</sup> , 105, 77
4-Formylphenylboronic acid	150 [M] <sup>+</sup>	132 [M-H <sub>2</sub> O] <sup>+</sup> , 122 [M-CO] <sup>+</sup> , 105, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the formylphenylboronic acid isomers.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of the boronic acid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Note: DMSO- $d_6$  is recommended as it effectively breaks up the boronic acid oligomers that can lead to broad and poorly resolved spectra in other solvents like  $CDCl_3$ .
- Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

Data Acquisition:

- $^1H$  NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}C$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-30 mg) and a longer acquisition time may be necessary.

## Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the formylphenylboronic acid isomers.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

**Data Acquisition:**

- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the formylphenylboronic acid isomers.

**Instrumentation:** Mass Spectrometer with an Electrospray Ionization (ESI) source.

**Sample Preparation:**

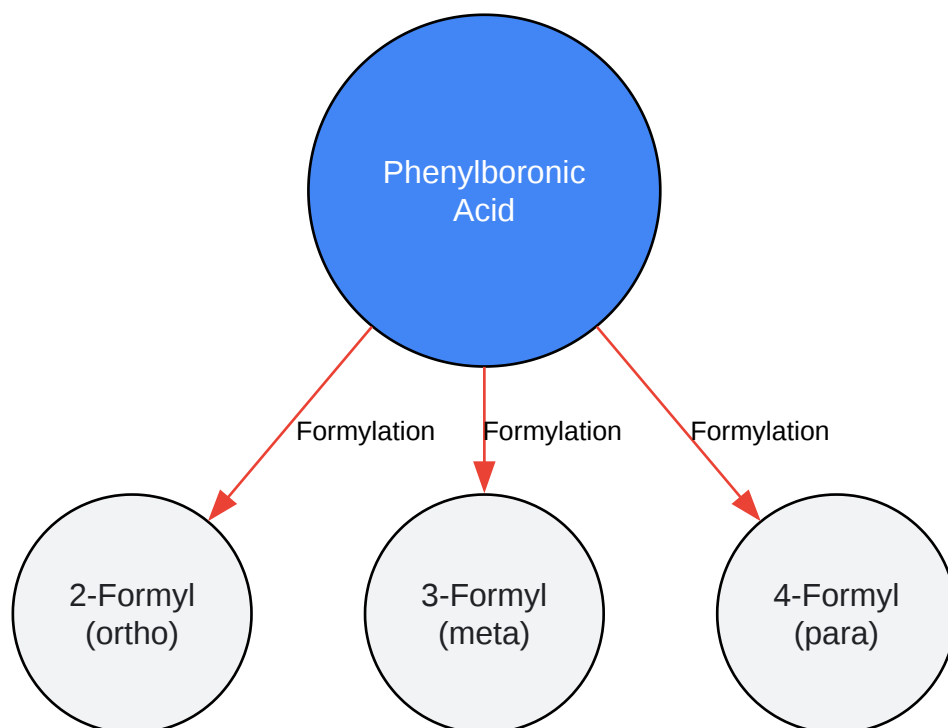
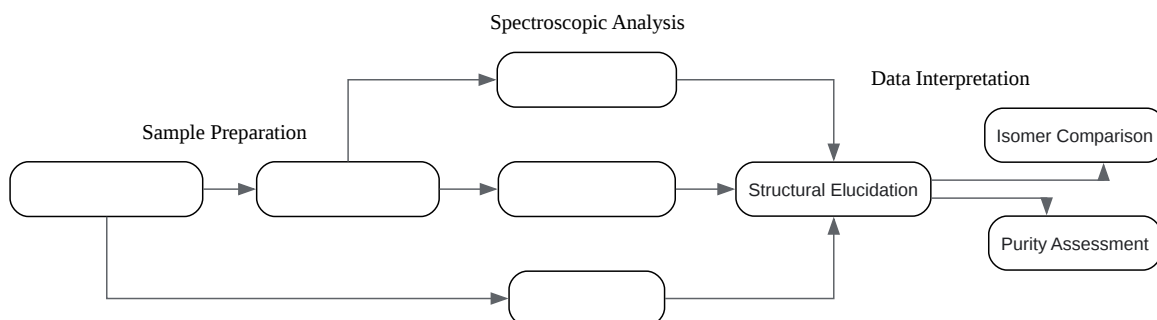
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

**Data Acquisition:**

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and any characteristic adducts or fragments.

## Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the structural relationship between the isomers.



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